molecular formula C21H29NO7 B1675383 Ligularidine CAS No. 60872-63-1

Ligularidine

Cat. No.: B1675383
CAS No.: 60872-63-1
M. Wt: 407.5 g/mol
InChI Key: ZOIAVVNLMDKOIV-JNNPZHNTSA-N
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Description

Ligularidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is derived from the plant Ligularia dentata and is one of several pyrrolizidine alkaloids isolated from this species .

Mechanism of Action

Target of Action

Ligularidine, also known as Neothis compound, is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . This compound has been found to have significantly high mutagenic activity, with DNA/RNA synthesis being its primary target .

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets (dna/rna) and cause changes that lead to mutagenic activity .

Biochemical Pathways

Pyrrolizidine alkaloids, including this compound, are synthesized by plants through specific biosynthetic pathways . The intermediates in these pathways have been well defined by feeding experiments . Homospermidine synthase, an enzyme involved in pyrrolizidine alkaloid biosynthesis, catalyzes the first committed step in this process .

Pharmacokinetics

Pyrrolizidine alkaloids are known to pose a serious threat to human health due to their strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its mutagenic activity . It interacts with DNA/RNA, leading to mutations that can result in various toxic effects, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of pyrrolizidine alkaloids in plants can vary greatly, depending on factors such as the developmental stage, tissue type, and environmental conditions .

Biochemical Analysis

Biochemical Properties

Ligularidine plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes such as homospermidine synthase, which catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis . This compound also interacts with proteins and other biomolecules involved in plant metabolism, contributing to its hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce cytotoxicity in liver cells, leading to hepatotoxic effects . It also impacts gene expression related to detoxification processes and cellular stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to DNA and proteins, causing DNA adduct formation and protein cross-linking, which can lead to genotoxicity and cytotoxicity . This compound also inhibits certain enzymes involved in cellular metabolism, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained cytotoxic and genotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver damage and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyrrolizidine alkaloid biosynthesis. It interacts with enzymes such as homospermidine synthase and copper-dependent diamine oxidase, which play roles in its biosynthesis and metabolism . This compound’s presence can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . This compound’s distribution within tissues can influence its biological activity and toxicity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within the nucleus, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ligularidine involves the chemical conversion of clivorine, another pyrrolizidine alkaloid, into this compound. This process typically includes steps such as epoxidation using performic acid . The detailed reaction conditions and steps are as follows:

    Epoxidation: Clivorine is treated with performic acid to introduce an epoxide group.

    Hydrolysis: The epoxide intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specific occurrence in certain plant species and the complexity of its synthesis. Most this compound used in research is extracted from natural sources rather than synthesized on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Ligularidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ligularidine has several scientific research applications due to its biological activities:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of pyrrolizidine alkaloids.

    Biology: Research on this compound includes its role in plant defense mechanisms and its interactions with herbivores.

    Medicine: this compound’s potential therapeutic effects and toxicological properties are of interest in medical research.

    Industry: While not widely used industrially, this compound’s derivatives may have applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Neoligularidine
  • Ligularizine
  • Ligularinine

Properties

IUPAC Name

[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAVVNLMDKOIV-BPYQQJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020081
Record name Ligularidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60872-63-1
Record name Ligularidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligularidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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